![molecular formula C9H12N2O2 B13250224 2-Amino-2-[4-(aminomethyl)phenyl]acetic acid](/img/structure/B13250224.png)
2-Amino-2-[4-(aminomethyl)phenyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-2-[4-(aminomethyl)phenyl]acetic acid is an organic compound with the molecular formula C9H12N2O2 It is a derivative of phenylacetic acid, featuring an amino group and an aminomethyl group attached to the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-[4-(aminomethyl)phenyl]acetic acid can be achieved through several methods. One common approach involves the reaction of 2-methoxyphenylacetic acid with hydrochloric acid to form 2-chloromethylphenylacetic acid. This intermediate is then reacted with an ammonia solution to yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The process may include additional steps for purification and crystallization to ensure the final product meets the required purity standards.
化学反応の分析
Types of Reactions
2-Amino-2-[4-(aminomethyl)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
科学的研究の応用
2-Amino-2-[4-(aminomethyl)phenyl]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 2-Amino-2-[4-(aminomethyl)phenyl]acetic acid involves its interaction with specific molecular targets. For instance, it binds to tyrosine-protein phosphatase non-receptor type 1 (PTPN1), inhibiting its enzymatic activity. This inhibition affects downstream signaling pathways, leading to altered cellular responses, including impacts on insulin signaling, cell proliferation, and immune responses.
類似化合物との比較
Similar Compounds
2-Aminophenylacetic acid: Similar in structure but lacks the aminomethyl group.
2-Aminothiazole derivatives: These compounds have a thiazole ring instead of a phenyl ring and exhibit different biological activities
Uniqueness
2-Amino-2-[4-(aminomethyl)phenyl]acetic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its ability to inhibit PTPN1 and affect various signaling pathways sets it apart from other similar compounds.
特性
分子式 |
C9H12N2O2 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC名 |
2-amino-2-[4-(aminomethyl)phenyl]acetic acid |
InChI |
InChI=1S/C9H12N2O2/c10-5-6-1-3-7(4-2-6)8(11)9(12)13/h1-4,8H,5,10-11H2,(H,12,13) |
InChIキー |
ASRVEEPYXSBQFY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CN)C(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl({2-[(3-methylcyclohexyl)amino]ethyl})amine](/img/structure/B13250155.png)



![2-([(2-Methylpropyl)sulfanyl]methyl)piperidine](/img/structure/B13250187.png)
![4-[(Benzylsulfanyl)methyl]piperidine](/img/structure/B13250195.png)
![(2-Ethoxyethyl)[1-(thiophen-2-yl)ethyl]amine](/img/structure/B13250202.png)
![3-Oxa-7-azaspiro[5.6]dodecane](/img/structure/B13250203.png)
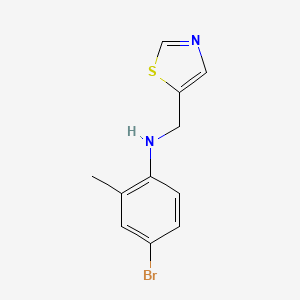
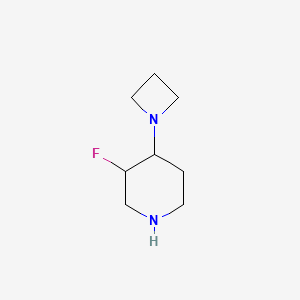
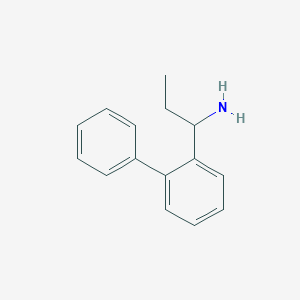
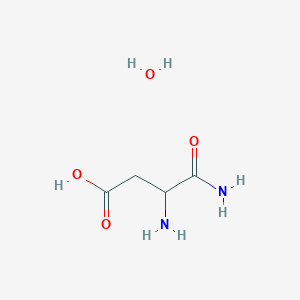
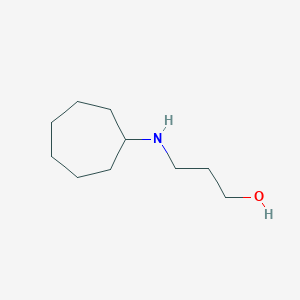
![(2,2-Dimethylpropyl)[(4-fluorophenyl)methyl]amine](/img/structure/B13250231.png)
